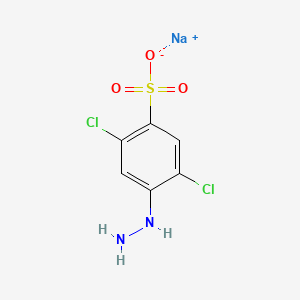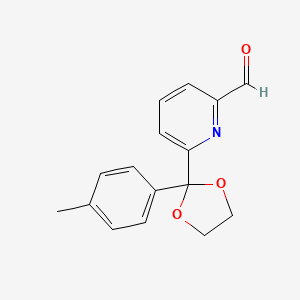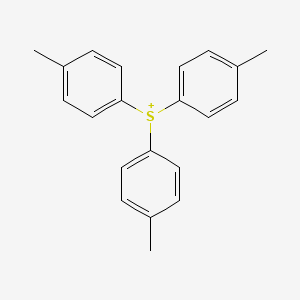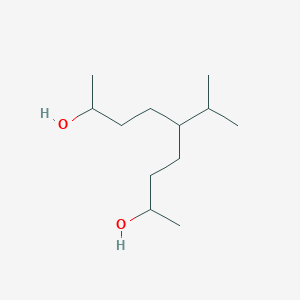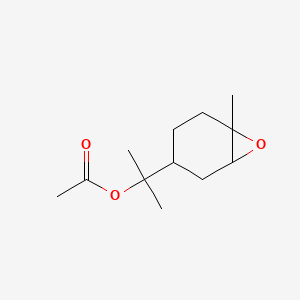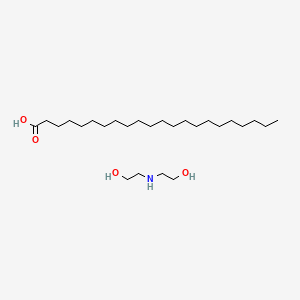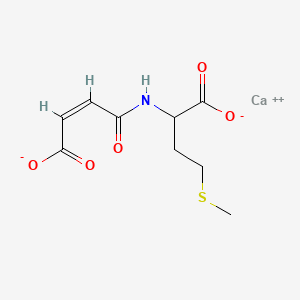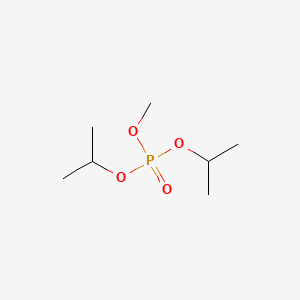
Phosphoric acid, methyl bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, methyl bis(1-methylethyl) ester, also known as methyl diisopropyl phosphate, is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, methyl bis(1-methylethyl) ester can be synthesized through the esterification of phosphoric acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the large-scale production of the compound with high efficiency. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, methyl bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isopropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, methyl bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, methyl bis(1-methylethyl) ester involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for the regulation of many cellular processes, including signal transduction, energy metabolism, and enzyme activity.
Comparison with Similar Compounds
Phosphoric acid, methyl bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphoric acid, diisopropyl ester: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Phosphoric acid, methyl phenyl ester: Contains a phenyl group instead of isopropyl groups, resulting in distinct chemical properties and uses.
Phosphoric acid, triethyl ester: Contains three ethyl groups, which influence its solubility and reactivity compared to methyl bis(1-methylethyl) ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and make it suitable for a variety of applications in different fields.
Properties
CAS No. |
26955-63-5 |
|---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
methyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-6(2)10-12(8,9-5)11-7(3)4/h6-7H,1-5H3 |
InChI Key |
FKOZQALYXWKSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


